molecular formula C11H6F3NO3 B3024420 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 253315-30-9

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B3024420
CAS No.: 253315-30-9
M. Wt: 257.16 g/mol
InChI Key: CGOSBKOCNUXOHB-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH) .


Synthesis Analysis

While specific synthesis methods for “5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis often involves the use of trifluoromethyl groups and pyridine moieties .

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acide-4-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of biologically active compounds, such as drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of catalysts and in the study of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acide-4-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has a wide range of applications, making it a useful tool in a variety of research areas. However, it is important to note that the compound can be toxic if not handled properly, and should be used with caution.

Future Directions

There are a number of potential future directions for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acide-4-carboxylic acid research. These include: further investigation into its mechanism of action, to better understand its effects on enzymes and other biological processes; further studies into its potential therapeutic applications, such as in the treatment of diseases; and further exploration of its potential uses in the synthesis of drugs, materials, and other compounds. In addition, further research into its toxicity and safety profile is needed to ensure that it is used safely in laboratory experiments.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOSBKOCNUXOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372335
Record name 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220652-95-9
Record name 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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